![molecular formula C7H8N4O B3025241 2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 89852-99-3](/img/structure/B3025241.png)
2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Übersicht
Beschreibung
2,5-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one can be achieved through several methods. One common approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide . Another method includes the catalytic oxidation of N-(2-pyridyl)guanidines using air oxygen in the presence of a copper bromide and 1,10-phenanthroline system .
Industrial Production Methods
For industrial production, the synthesis can be scaled up using heterogeneous catalysts such as copper oxide-zinc oxide/alumina-titania . This method allows for efficient production under controlled conditions, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like sodium hypochlorite or lead tetraacetate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hypochlorite, lead tetraacetate, manganese dioxide, and lithium aluminum hydride . Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted triazolopyrimidines.
Wissenschaftliche Forschungsanwendungen
2,5-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has several scientific research applications:
Medicinal Chemistry: The compound is used in the design of drugs targeting specific enzymes and receptors, such as Janus kinases and GPR40 receptors.
Materials Science: It is employed in the development of light-emitting materials for organic light-emitting diode (OLED) devices.
Biological Research: The compound’s derivatives are studied for their potential neuroprotective and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes like Janus kinases by binding to their active sites, thereby modulating signaling pathways involved in inflammation and immune responses . In biological research, its derivatives may exert neuroprotective effects by inhibiting endoplasmic reticulum stress and apoptosis pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,7-Dimethyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
2,5-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with various metal ions and its potential as a scaffold for drug design make it a valuable compound in both research and industrial applications.
Biologische Aktivität
2,5-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a compound that has garnered attention for its diverse biological activities. This article explores its biological properties, focusing on its potential as an anticancer agent, antimicrobial properties, and other pharmacological effects.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 179.18 g/mol
- CAS Number : 1956376-32-1
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolo[1,5-a]pyrimidine derivatives. For instance:
- Mechanism of Action : These compounds have been shown to inhibit the ERK signaling pathway, which is crucial for cell proliferation and survival. Inhibition leads to decreased phosphorylation levels of key proteins such as ERK1/2 and AKT, resulting in apoptosis and cell cycle arrest in cancer cells .
-
Case Studies :
- A study reported that a derivative exhibited significant antiproliferative activity against human cancer cell lines MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer), with IC values ranging from 0.24 to 3.91 μM .
- Another derivative demonstrated potent inhibition of tubulin polymerization, which is essential for cancer cell division .
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties:
- Activity Against Bacteria : Research indicates that derivatives of this compound show effectiveness against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compounds acted as both antimicrobial agents and biofilm disruptors .
- Mechanism of Action : The antimicrobial action may involve DNA intercalation and nuclease-like activity in the presence of reactive oxygen species .
Pharmacological Effects
Beyond anticancer and antimicrobial activities, the compound exhibits various pharmacological effects:
- Cytotoxicity : The copper(II) complexes of the triazolo[1,5-a]pyrimidine derivatives showed low toxicity against macrophage host cells while maintaining high efficacy against Leishmania spp. and Trypanosoma cruzi, indicating potential for use in treating parasitic infections .
Comparative Biological Activity Table
Biological Activity | Compound | IC Value | Target |
---|---|---|---|
Anticancer | H12 | 0.24 - 3.91 μM | Various human cancer cell lines |
Antimicrobial | dmtp | Not specified | MRSA and other Gram-positive bacteria |
Cytotoxicity | Copper Complexes | Low toxicity | Macrophage cells |
Eigenschaften
IUPAC Name |
2,5-dimethyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c1-4-3-6(12)11-7(8-4)9-5(2)10-11/h3H,1-2H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHALDIFKSJQPGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)N=C(N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51596-06-6 | |
Record name | 2,5-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-7-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.085 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.